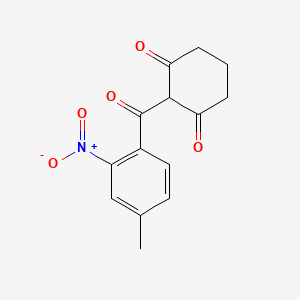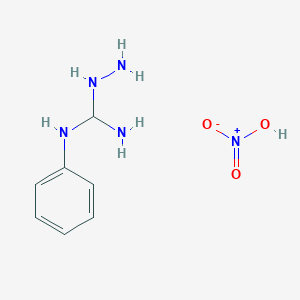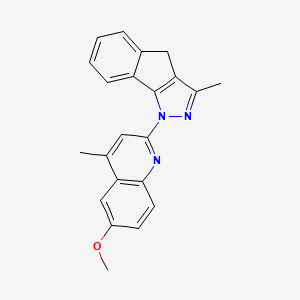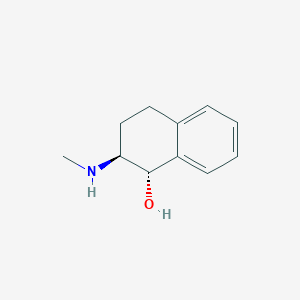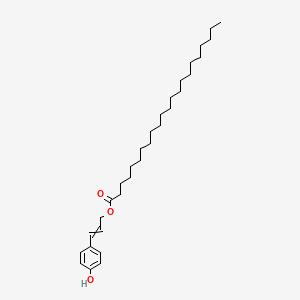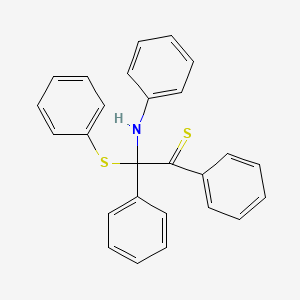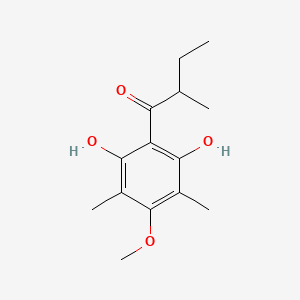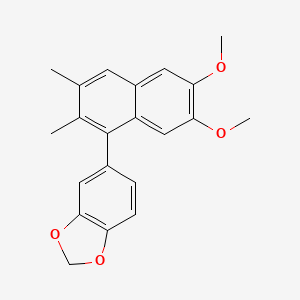![molecular formula C13H27N3O2 B14277949 15-Methyl-4,10-dioxa-1,7,15-triazabicyclo[5.5.5]heptadecane CAS No. 163108-82-5](/img/structure/B14277949.png)
15-Methyl-4,10-dioxa-1,7,15-triazabicyclo[5.5.5]heptadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-Methyl-4,10-dioxa-1,7,15-triazabicyclo[5.5.5]heptadecane is a complex organic compound with a unique bicyclic structure. It is known for its applications in various fields of chemistry and industry due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15-Methyl-4,10-dioxa-1,7,15-triazabicyclo[5.5.5]heptadecane involves multiple steps, typically starting with the preparation of the bicyclic core. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced reactors and purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
15-Methyl-4,10-dioxa-1,7,15-triazabicyclo[5.5.5]heptadecane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the gain of hydrogen or loss of oxygen.
Substitution: This involves the replacement of one functional group with another, typically under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce more hydrogenated forms of the compound .
Scientific Research Applications
15-Methyl-4,10-dioxa-1,7,15-triazabicyclo[5.5.5]heptadecane has found extensive applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including polymer synthesis and recycling.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 15-Methyl-4,10-dioxa-1,7,15-triazabicyclo[5.5.5]heptadecane involves its interaction with specific molecular targets and pathways. As a strong base, it can deprotonate various substrates, facilitating a range of chemical transformations. Its bicyclic structure allows it to act as a catalyst in numerous reactions, enhancing reaction rates and selectivity .
Comparison with Similar Compounds
Similar Compounds
1,5,7-Triazabicyclo[4.4.0]dec-5-ene: Known for its strong basicity and catalytic properties.
4,10,15-Trioxa-1,7-diazabicyclo[5.5.5]heptadecane: Shares a similar bicyclic structure but with different functional groups.
Uniqueness
15-Methyl-4,10-dioxa-1,7,15-triazabicyclo[5.5.5]heptadecane is unique due to its specific methyl and dioxa substitutions, which confer distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
163108-82-5 |
|---|---|
Molecular Formula |
C13H27N3O2 |
Molecular Weight |
257.37 g/mol |
IUPAC Name |
15-methyl-4,10-dioxa-1,7,15-triazabicyclo[5.5.5]heptadecane |
InChI |
InChI=1S/C13H27N3O2/c1-14-2-4-15-6-10-17-12-8-16(5-3-14)9-13-18-11-7-15/h2-13H2,1H3 |
InChI Key |
HJFWIWLPPIKPPM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN2CCOCCN(CC1)CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


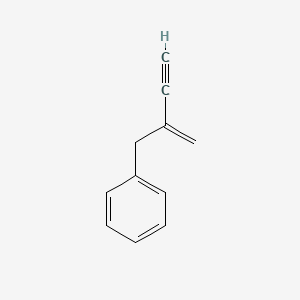
![4-Pentyl-4'-[(trifluoromethyl)sulfanyl]-1,1'-biphenyl](/img/structure/B14277870.png)
